1-(6-Hydroxy-3-methoxy-2,4-dimethylphenyl)naphthalene-2,3-diol is a complex organic compound with the molecular formula C19H18O4 and a molecular weight of 310.34 g/mol. This compound features multiple functional groups, including hydroxy and methoxy groups, which contribute to its chemical reactivity and potential biological activities. It is classified as a polyphenolic compound due to its structural characteristics that include multiple aromatic rings and hydroxyl substituents.
The synthesis of 1-(6-Hydroxy-3-methoxy-2,4-dimethylphenyl)naphthalene-2,3-diol typically involves a multi-step organic reaction process.
The molecular structure of 1-(6-Hydroxy-3-methoxy-2,4-dimethylphenyl)naphthalene-2,3-diol features two fused aromatic rings with various functional groups attached.
The compound can participate in various chemical reactions due to its functional groups. Key reactions include:
The presence of multiple hydroxyl groups enhances the reactivity of this compound in organic synthesis and medicinal chemistry applications.
The mechanism of action for 1-(6-Hydroxy-3-methoxy-2,4-dimethylphenyl)naphthalene-2,3-diol involves its interaction with various molecular targets within biological systems:
The physical properties of 1-(6-Hydroxy-3-methoxy-2,4-dimethylphenyl)naphthalene-2,3-diol include:
Relevant chemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C19H18O4 |
| Molecular Weight | 310.34 g/mol |
| IUPAC Name | 1-(6-hydroxy-3-methoxy-2,4-dimethylphenyl)naphthalene-2,3-diol |
| InChI Key | JUCSZAFGUQJSJD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C(=C1OC)C)C2=C(C(=CC3=CC=CC=C32)O)O)O |
1-(6-Hydroxy-3-methoxy-2,4-dimethylphenyl)naphthalene-2,3-diol has a variety of scientific applications:
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1